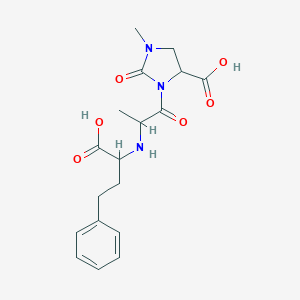

3-(2-(N-(1-Carboxy-3-phenylpropyl)amino)propionyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid

Übersicht

Beschreibung

3-(2-(N-(1-Carboxy-3-phenylpropyl)amino)propionyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C18H23N3O6 and its molecular weight is 377.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Imidazolidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-(2-(N-(1-Carboxy-3-phenylpropyl)amino)propionyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, also known as Enalaprilat, is a potent angiotensin-converting enzyme (ACE) inhibitor. This compound plays a significant role in the management of hypertension and heart failure by inhibiting the conversion of angiotensin I to angiotensin II, a peptide that causes blood vessels to constrict.

Chemical Structure and Properties

The molecular formula for Enalaprilat is , with a molecular weight of approximately 348.39 g/mol. The structure features an imidazolidine ring, which is critical for its biological activity.

Enalaprilat acts by competitively inhibiting ACE, leading to decreased levels of angiotensin II. This results in vasodilation, reduced blood pressure, and decreased workload on the heart. The compound also promotes increased levels of bradykinin, a peptide that further aids in vasodilation.

1. ACE Inhibition

Research indicates that Enalaprilat exhibits significant ACE-inhibitory activity. In studies conducted on rats, doses as low as 1 mg/kg resulted in approximately 60% inhibition of ACE activity when administered intravenously . This inhibition leads to substantial reductions in blood pressure, making it effective in treating hypertension.

2. Antihypertensive Effects

Enalaprilat has been shown to effectively lower blood pressure in both normotensive and hypertensive animal models. In spontaneously hypertensive rats (SHR), oral administration led to a marked decrease in systolic blood pressure, demonstrating its efficacy as an antihypertensive agent .

3. Cardiovascular Benefits

Beyond its role in blood pressure management, Enalaprilat has been associated with improved cardiac function. Studies have shown that it can reduce cardiac hypertrophy and improve outcomes in heart failure patients by decreasing afterload and improving myocardial oxygen consumption .

Case Study 1: Hypertensive Patients

In a clinical trial involving patients with essential hypertension, Enalaprilat was administered at varying doses (10 mg to 40 mg daily). The results indicated a significant reduction in both systolic and diastolic blood pressure compared to baseline measurements, with minimal side effects reported .

Case Study 2: Heart Failure Management

A study focusing on patients with chronic heart failure demonstrated that the addition of Enalaprilat therapy improved exercise tolerance and quality of life metrics. Patients reported fewer symptoms of fatigue and dyspnea during physical activity after initiating treatment with Enalaprilat .

Comparative Analysis of ACE Inhibitors

| Compound Name | Mechanism of Action | Primary Use | Common Dosage |

|---|---|---|---|

| Enalaprilat | ACE Inhibition | Hypertension, Heart Failure | 10-40 mg/day |

| Lisinopril | ACE Inhibition | Hypertension, Heart Failure | 10-40 mg/day |

| Ramipril | ACE Inhibition | Hypertension, Heart Failure | 2.5-20 mg/day |

Side Effects and Considerations

While generally well-tolerated, Enalaprilat may cause side effects such as cough, hyperkalemia (elevated potassium levels), and renal impairment. Regular monitoring of renal function and serum electrolytes is recommended during treatment .

Eigenschaften

IUPAC Name |

3-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O6/c1-11(15(22)21-14(17(25)26)10-20(2)18(21)27)19-13(16(23)24)9-8-12-6-4-3-5-7-12/h3-7,11,13-14,19H,8-10H2,1-2H3,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAVNRVDTAPBNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C(CN(C1=O)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057850 | |

| Record name | Imidaprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120294-09-9, 89371-44-8 | |

| Record name | Imidaprilat | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120294099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidaprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.